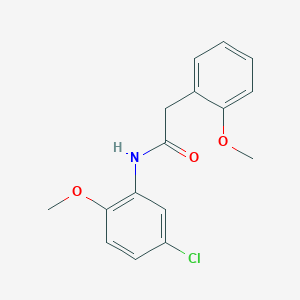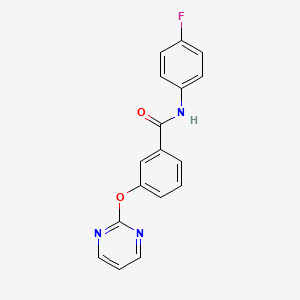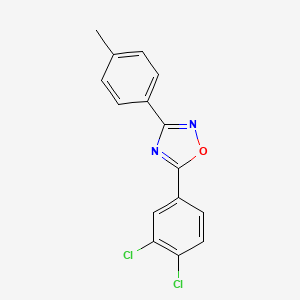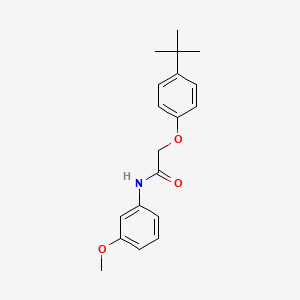![molecular formula C16H24N4O3 B5564473 N-cyclopropyl-3-[5-(ethoxyacetyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl]propanamide](/img/structure/B5564473.png)
N-cyclopropyl-3-[5-(ethoxyacetyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to N-cyclopropyl-3-[5-(ethoxyacetyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl]propanamide involves complex reactions, including cyclization and acylation. For example, the reaction of specific cyclopropa pyrazolo pyrimidine derivatives with primary amines leads to various products through ring transformation and fission processes, demonstrating the complexity of synthesizing such compounds (Kurihara et al., 1982).
Molecular Structure Analysis
The molecular structure of compounds similar to this compound is intricate, involving cyclopropyl groups and pyrazolo pyrimidine rings. These structures undergo various transformations under different conditions, revealing their reactive nature and potential for forming diverse derivatives (Kurihara et al., 1982).
Chemical Reactions and Properties
Chemical reactions involving these compounds can lead to a variety of products, depending on the reagents and conditions. For instance, catalytic hydrogenation can cause ring fission of the cyclopropane ring, while reactions with amines can produce multiple derivatives, showcasing the chemical versatility and reactivity of such compounds (Kurihara et al., 1982).
科学的研究の応用
Synthesis and Anti-tumor Activities
Research has shown that compounds similar to N-cyclopropyl-3-[5-(ethoxyacetyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl]propanamide, specifically those derived from cyanoacetylhydrazine, can be synthesized into various heterocyclic derivatives like pyrazole, thiophene, thieno[2,3-b]pyridine, and thiazole. These derivatives have been evaluated for anti-tumor activities against different human tumor cell lines, including breast adenocarcinoma, non-small cell lung cancer, and CNS cancer. Some of these compounds have shown inhibitory effects that are significantly higher than those of the reference drug, doxorubicin (Mohareb, Abdallah, & Abdelaziz, 2013).
Novel Synthesis for Anti-tumor Applications
Another study demonstrates the use of cyanoacetylhydrazine in the synthesis of novel pyrazole derivatives, which were then tested for their anti-tumor activities. These novel compounds were synthesized into new thiophene, pyran, thiazole, and other fused heterocyclic derivatives. Their anti-tumor activities were evaluated against several human tumor cell lines, and some of these compounds showed significantly higher inhibitory effects compared to doxorubicin (Mohareb, El-Sayed, & Abdelaziz, 2012).
Cyclopropanation in Chemical Synthesis
In the realm of chemical synthesis, compounds with structural similarities have been used in various reactions, such as cyclopropanation. This involves the creation of cyclopropane rings, a key structural element in many biologically active molecules. For instance, dirhodium tetraprolinate has been employed as a catalyst in the asymmetric cyclopropanation of certain compounds, achieving high turnover numbers and frequencies (Davies & Venkataramani, 2003).
Heterocyclic Compounds in Medicinal Chemistry
Heterocyclic compounds, particularly pyrazoles and pyrazolines, are of significant interest in medicinal chemistry due to their diverse pharmacological activities. The synthesis of novel pyrazole-3,4-dicarboxylates and their derivatives, for example, has been explored for potential cytotoxic activities against specific cell lines (Sekkak et al., 2013).
特性
IUPAC Name |
N-cyclopropyl-3-[5-(2-ethoxyacetyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O3/c1-2-23-11-16(22)19-7-8-20-14(10-19)9-13(18-20)5-6-15(21)17-12-3-4-12/h9,12H,2-8,10-11H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODEGLVNUHAKSJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)N1CCN2C(=CC(=N2)CCC(=O)NC3CC3)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)-2-thiophenecarboxamide](/img/structure/B5564395.png)
![N-{3-chloro-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5564400.png)
![5-(2-furyl)-4-[(4-methoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5564402.png)

![1-{[1-(methylsulfonyl)piperidin-4-yl]carbonyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5564414.png)
![1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-methylpiperidine](/img/structure/B5564422.png)

![N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5564439.png)
![3-amino-N,4,6-trimethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5564449.png)
![N-{[(2-furylmethyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5564460.png)
![N-[4-(4-morpholinyl)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5564468.png)


